molecular formula C11H11F3O4 B2420369 Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate CAS No. 710328-15-7

Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate

Cat. No.: B2420369
CAS No.: 710328-15-7
M. Wt: 264.2
InChI Key: SARUWXGWYFAWNQ-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Features

Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate (CAS No. 710328-15-7) is an organofluorine compound with the molecular formula $$ \text{C}{11}\text{H}{11}\text{F}{3}\text{O}{4} $$ and a molecular weight of 264.20 g/mol. Its IUPAC name derives from the systematic arrangement of its functional groups: an ethyl ester linked to an acetoxy moiety, which is further connected to a phenoxy ring substituted with a trifluoromethoxy (-OCF$$_3$$) group at the para position. The SMILES notation $$ \text{O=C(OCC)COC1=CC=C(OC(F)(F)F)C=C1} $$ precisely encodes this structure, highlighting the ester linkage ($$ \text{O=C(OCC)} $$), the ether bridge ($$ \text{COC} $$), and the trifluoromethoxy substituent.

The compound’s geometry is characterized by planar aromaticity in the benzene ring and tetrahedral geometry at the ester’s carbonyl carbon. The trifluoromethoxy group introduces significant steric and electronic effects due to the electronegativity of fluorine atoms, which distort electron density across the aromatic system. This distortion enhances the compound’s stability and reactivity, particularly in electrophilic substitution reactions.

Table 1: Comparative Molecular Properties of Related Esters

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol)
This compound 710328-15-7 $$ \text{C}{11}\text{H}{11}\text{F}{3}\text{O}{4} $$ 264.20
Methyl 2-(4-(trifluoromethoxy)phenyl)acetate 95299-18-6 $$ \text{C}{10}\text{H}{9}\text{F}{3}\text{O}{3} $$ 234.17
Ethyl 2-(4-(trifluoromethyl)phenoxy)acetate 442125-30-6 $$ \text{C}{11}\text{H}{11}\text{F}{3}\text{O}{3} $$ 248.20
Ethyl 2-(3-(trifluoromethyl)phenoxy)acetate 22897-99-0 $$ \text{C}{11}\text{H}{11}\text{F}{3}\text{O}{3} $$ 248.20

Classification and Functional Group Significance

This compound belongs to the aromatic ester family, characterized by an ester group ($$ \text{RCOOR'} $$) attached to a benzene ring. The trifluoromethoxy substituent classifies it as a fluorinated aromatic compound, a category renowned for its bioactivity and metabolic stability. The ester group confers hydrolytic sensitivity, enabling controlled degradation in biological or environmental systems, while the -OCF$$_3$$ group enhances lipophilicity ($$ \pi = 1.04 $$) and electron-withdrawing effects, critical for interactions with hydrophobic biological targets.

The trifluoromethoxy group’s electron-withdrawing nature arises from the inductive effect of fluorine atoms, which polarize the C-O bond and reduce electron density on the aromatic ring. This property facilitates nucleophilic aromatic substitution reactions at meta and para positions, as demonstrated in studies on lithiation kinetics. Compared to non-fluorinated analogs, the -OCF$$_3$$ group increases oxidative stability and resistance to enzymatic degradation, making the compound valuable in agrochemical and pharmaceutical design.

Historical Context and Industrial Relevance

The synthesis of trifluoromethoxy-substituted compounds gained prominence in the late 20th century, driven by the demand for herbicides and pharmaceuticals with improved efficacy. Phenoxy herbicides, such as 2,4-D and MCPA, inspired the development of fluorinated analogs to enhance target selectivity and environmental persistence. This compound emerged as a structural analog in this lineage, optimized for applications in crop protection and drug discovery.

In agrochemistry, the compound’s mode of action involves inhibition of acetyl-CoA carboxylase (ACCase) in grasses, a mechanism shared with commercial herbicides like fenoxaprop-P ethyl. Its trifluoromethoxy group enhances membrane permeability, enabling efficient translocation within plant tissues. Industrially, the compound is synthesized via nucleophilic trifluoromethoxylation or esterification of pre-functionalized phenols, as outlined in patents for peroxisome proliferator-activated receptor (PPAR) delta modulators.

Table 2: Synthetic Routes for Trifluoromethoxy-Substituted Esters

Method Reagents/Conditions Yield (%) Reference
Nucleophilic trifluoromethoxylation TFBO, K$$2$$CO$$3$$, DMF, 25°C 78
Esterification of phenoxyacetic acids Ethanol, H$$2$$SO$$4$$, reflux 85
Photocatalytic alkylation Visible light, Ru catalyst, THF, 40°C 92

Recent advancements in photocatalytic C–H functionalization have enabled metal-free synthesis routes, improving scalability and reducing reliance on silver catalysts. These innovations align with the pharmaceutical industry’s shift toward sustainable fluorination strategies, as evidenced by the compound’s use in late-stage derivatization of bioactive molecules.

Structural and Functional Interplay in Industrial Applications

Role in Herbicide Formulations

The compound’s herbicidal activity stems from its structural mimicry of endogenous plant growth regulators. By competitively inhibiting ACCase, it disrupts lipid biosynthesis in grasses, leading to growth arrest and cell membrane degradation. Field studies demonstrate superior efficacy against resistant weed species compared to non-fluorinated phenoxy herbicides, attributable to the -OCF$$_3$$ group’s resistance to metabolic detoxification.

Properties

IUPAC Name

ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O4/c1-2-16-10(15)7-17-8-3-5-9(6-4-8)18-11(12,13)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARUWXGWYFAWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate typically involves the reaction of 4-(trifluoromethoxy)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control. The product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate moiety, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted esters or ethers.

Scientific Research Applications

Agrochemical Applications

Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate serves as an important structural motif in the synthesis of agrochemical products. The trifluoromethoxy group contributes to the lipophilicity of the compound, which is beneficial for enhancing the bioavailability of herbicides and pesticides.

  • Herbicides : The compound has been incorporated into formulations targeting specific weed species, improving efficacy and selectivity.
  • Pesticides : Its use in developing pesticide formulations has shown promise in controlling pests while minimizing environmental impact.

Pharmaceutical Applications

The pharmaceutical potential of this compound is notable, especially due to its incorporation into various drug candidates that have undergone clinical trials or received market approval.

  • Drug Development : The compound acts as a pharmacophore in several FDA-approved drugs containing trifluoromethyl groups. These drugs often exhibit enhanced therapeutic profiles due to improved solubility and metabolic stability .
  • Case Studies : Research has demonstrated that derivatives of this compound show significant biological activity against various diseases, including malaria and cancer. For instance, compounds derived from this compound have been tested for their antimalarial properties, showing promising results in reducing parasite burden in vivo .

Material Science Applications

In material science, this compound is utilized for its unique electronic properties and stability.

  • Polymer Chemistry : The compound is explored as a building block for synthesizing advanced materials with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
  • Coatings : Research indicates that incorporating this compound into coating formulations can improve resistance to environmental degradation and enhance performance characteristics.

Synthesis and Chemical Reactions

The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to optimize performance for specific applications.

  • Synthetic Pathways : Various methods have been developed for synthesizing this compound, including nucleophilic substitution reactions and coupling reactions with trifluoromethoxy phenols.
  • Modification Potential : The ability to modify the trifluoromethoxy group or other substituents on the phenyl ring opens avenues for creating novel derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate involves its interaction with various molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-[4-(methoxy)phenoxy]acetate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.

Biological Activity

Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate is a synthetic compound notable for its unique trifluoromethoxy group, which enhances its lipophilicity and potential biological activity. This article delves into the compound's biological properties, including its pharmacological effects, structure-activity relationships, and potential applications in drug development.

  • Molecular Formula : C11H11F3O3
  • Molecular Weight : Approximately 248.2 g/mol
  • Structural Features : The compound features a trifluoromethoxy group attached to a phenoxyacetate structure, contributing to its unique electronic properties and stability.

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for further research in pharmacology and agrochemicals. Its structural similarity to other compounds with known biological activities suggests potential roles in therapeutic applications.

1. Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For example, studies have shown that related compounds demonstrate significant activity against various pathogens, which may extend to this compound.

2. Antiparasitic Activity

A study focusing on structure-activity relationships (SAR) highlighted the efficacy of compounds similar to this compound against Leishmania species. In particular, derivatives of related structures showed promising results in mouse models, indicating potential for this compound in treating parasitic infections .

3. Cytotoxicity and Cancer Research

The compound's biological profile suggests possible cytotoxic effects against cancer cell lines. For instance, derivatives with similar functional groups have been tested against various cancer types, demonstrating IC50 values in the low micromolar range . These findings warrant further investigation into this compound's effects on cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The trifluoromethoxy group significantly influences the compound's interaction with biological targets:

CompoundStructural FeatureBiological Activity
This compoundTrifluoromethoxy groupPotential antimicrobial and antiparasitic activity
4-(Trifluoromethyl)phenolSimple phenolic structureModerate activity
Ethyl 2-(4-fluorophenoxy)acetateLacks trifluoromethyl groupReduced lipophilicity and activity
Trifluoromethylated benzamide derivativesEnhanced biological activityStronger inhibition compared to non-fluorinated analogs

The unique combination of an ester and a trifluoromethoxy group in this compound enhances its solubility and bioactivity compared to similar compounds.

Case Studies

Recent studies have provided insights into the biological effects of related compounds:

  • Leishmania donovani Model : Compounds structurally related to this compound showed high efficacy in reducing parasite burden in infected mice models, with some achieving over 97% clearance at optimal dosages .
  • Cancer Cell Lines : In vitro studies demonstrated that derivatives with similar functionalities exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : React 4-(trifluoromethoxy)phenol with ethyl chloroacetate in the presence of anhydrous potassium carbonate (K₂CO₃) in dry acetone under reflux for 8–12 hours .
  • Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Post-completion, cool the mixture, distill off acetone, and extract the product using ether. Wash with 10% NaOH and water to remove residual base and impurities .
  • Optimization : Use a 10% molar excess of ethyl chloroacetate to ensure complete conversion of the phenol derivative. Catalysts like p-toluenesulfonic acid (p-TsOH) can improve esterification efficiency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential vapor release during synthesis or purification.
  • Waste Disposal : Segregate organic waste and transfer to licensed hazardous waste facilities to prevent environmental contamination .

Q. How are common impurities (e.g., unreacted phenol, byproducts) identified and removed during synthesis?

  • Purification Techniques :

  • Liquid-Liquid Extraction : Separate unreacted phenol using a 10% NaOH solution .
  • Recrystallization : Purify the crude product using ethanol or hexane/ethyl acetate mixtures.
  • Chromatography : Column chromatography (silica gel, hexane:ethyl acetate gradient) resolves ester derivatives from polar byproducts .

Advanced Research Questions

Q. What advanced analytical techniques are used to confirm the structural integrity and purity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm the ester linkage (δ ~4.2 ppm for -OCH₂CO-) and trifluoromethoxy group (δ ~60–65 ppm for ¹⁹F NMR) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ = 265.07) and fragmentation patterns .
  • Elemental Analysis : Ensure C, H, F, and O percentages align with theoretical values (±0.5% tolerance) .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in further derivatization (e.g., hydrolysis, nucleophilic substitution)?

  • Reactivity Insights :

  • Electron-Withdrawing Effect : The -OCF₃ group increases electrophilicity at the ester carbonyl, accelerating hydrolysis under acidic/basic conditions.
  • Stability Challenges : The group’s lipophilicity may hinder aqueous solubility, necessitating polar aprotic solvents (DMF, DMSO) for reactions .
    • Derivatization Example : Hydrolysis with LiAlH₄ yields 2-[4-(trifluoromethoxy)phenoxy]ethanol, a precursor for ether-linked prodrugs .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

  • Scale-Up Challenges :

  • Exothermic Reactions : Use jacketed reactors to control temperature during reflux .
  • Purification Efficiency : Replace batch distillation with continuous flow systems to enhance solvent recovery .
  • Catalyst Recycling : Immobilize K₂CO₃ on mesoporous silica to reduce waste and improve reusability .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in agrochemical or pharmacological contexts?

  • Biological Screening :

  • Enzyme Inhibition : Test acetylcholinesterase or herbicide-target enzymes (e.g., acetolactate synthase) using spectrophotometric assays .
  • Cytotoxicity : Assess viability in mammalian cell lines (e.g., HEK293) via MTT assays to identify therapeutic windows .
  • Structure-Activity Relationships (SAR) : Compare with analogs like fenoxaprop-ethyl to determine the role of the trifluoromethoxy group in bioactivity .

Methodological Considerations

Q. What solvents or conditions are incompatible with this compound during storage or reactions?

  • Incompatibilities :

  • Strong Bases : Prolong exposure to NaOH or KOH solutions hydrolyzes the ester to its carboxylic acid form .
  • Polar Protic Solvents : Methanol/water mixtures accelerate degradation; store in anhydrous ethyl acetate or dichloromethane .

Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of derivatives with enhanced properties?

  • Computational Workflow :

  • DFT Calculations : Optimize geometry and predict electrostatic potential surfaces to identify reactive sites .
  • Docking Studies : Simulate binding to target proteins (e.g., plant auxin receptors) to prioritize derivatives for synthesis .

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